

# GS 283: A Technical Overview of its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GS 283  |           |
| Cat. No.:            | B607735 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**GS 283**, chemically identified as 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a compound recognized for its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, and known properties, and outlines experimental methodologies relevant to its study.

# **Chemical Structure and Properties**

**GS 283** is a tetrahydroisoquinoline derivative with the molecular formula C<sub>17</sub>H<sub>17</sub>NO<sub>3</sub>. Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a methoxybenzyl group at the 1-position.

#### Physicochemical Properties

A comprehensive search of available literature did not yield specific quantitative data for the melting point, boiling point, solubility, and pKa of **GS 283**. The molecular weight can be calculated from its molecular formula.



| Property          | Value                                               |
|-------------------|-----------------------------------------------------|
| Molecular Formula | C17H17NO3[1]                                        |
| Molecular Weight  | 283.32 g/mol                                        |
| CAS Number        | 149440-36-8[1]                                      |
| SMILES            | C(C=1C=2C(=CC(O)=C(O)C2)CCN1)C3=CC=C<br>(OC)C=C3[1] |

# **Pharmacological Properties**

**GS 283** exhibits a distinct pharmacological profile, acting as a calcium channel antagonist, as well as a weak antagonist at histamine H<sub>1</sub> and muscarinic receptors.[1]

#### Pharmacological Data

| Target                            | Activity        | pK-B Value  | Organism/Tissue                                 |
|-----------------------------------|-----------------|-------------|-------------------------------------------------|
| Calcium Channels                  | Antagonist      | -           | Guinea pig and rat<br>tracheal smooth<br>muscle |
| Histamine H <sub>1</sub> Receptor | Weak Antagonist | 5.60 - 6.12 | Guinea pig and rat trachealis                   |
| Muscarinic Receptors              | Weak Antagonist | 5.17 - 5.83 | Guinea pig and rat trachealis                   |

Note: pK\_B values are presented as a range as reported in the cited literature.

A thorough review of existing scientific literature did not reveal any publicly available data on the IC<sub>50</sub>, K<sub>i</sub>, LD<sub>50</sub>, bioavailability, or half-life of **GS 283**.

## **Signaling Pathways and Experimental Workflows**

The primary mechanism of action of **GS 283** as a calcium channel antagonist involves the inhibition of calcium influx into smooth muscle cells, leading to relaxation. Its antagonist



activities at histamine H<sub>1</sub> and muscarinic receptors suggest interference with G-protein coupled receptor (GPCR) signaling pathways.



### Click to download full resolution via product page

**Figure 1:** General experimental workflow for the synthesis and pharmacological evaluation of **GS 283**.





Click to download full resolution via product page

Figure 2: Proposed signaling pathways for the pharmacological actions of GS 283.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and specific pharmacological assays of **GS 283** are not readily available in the public domain. However, based on standard methodologies for similar compounds, the following outlines the likely experimental approaches.



1. Synthesis of 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (**GS 283**)

A plausible synthetic route would involve a Bischler-Napieralski reaction followed by reduction.

- Step 1: Amide Formation: Reaction of 3,4-dihydroxyphenethylamine with 4-methoxyphenylacetyl chloride to form the corresponding amide.
- Step 2: Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl<sub>3</sub>) to induce cyclization and form a 3,4-dihydroisoguinoline intermediate.
- Step 3: Reduction: The intermediate is then reduced, for example, with sodium borohydride (NaBH<sub>4</sub>), to yield the final tetrahydroisoquinoline product, **GS 283**.
- Purification: The crude product would likely be purified using column chromatography or recrystallization.
- 2. Calcium Channel Antagonist Assay (Isolated Tracheal Smooth Muscle)

This assay assesses the ability of **GS 283** to inhibit smooth muscle contraction induced by a depolarizing stimulus.

- Tissue Preparation: Tracheal rings are isolated from guinea pigs or rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O<sub>2</sub> / 5% CO<sub>2</sub>).
- Contraction Induction: The tracheal rings are contracted by adding a high concentration of potassium chloride (KCl) to the bath, which induces membrane depolarization and opens voltage-gated calcium channels.
- Drug Application: Once a stable contraction is achieved, cumulative concentrations of GS
   283 are added to the bath.
- Data Analysis: The relaxation of the tracheal muscle is measured as a percentage of the maximal KCl-induced contraction. The concentration of **GS 283** that produces 50% of the maximal relaxation (IC<sub>50</sub>) can be calculated.



3. Histamine H1 and Muscarinic Receptor Binding Assays

These assays determine the affinity of **GS 283** for these receptors.

- Membrane Preparation: Cell membranes expressing the target receptor (histamine H<sub>1</sub> or muscarinic) are prepared from cultured cells or animal tissues.
- Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the receptor (e.g., [³H]-pyrilamine for H<sub>1</sub> receptors or [³H]-QNB for muscarinic receptors) in the presence of varying concentrations of **GS 283**.
- Separation and Counting: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
- Data Analysis: The concentration of **GS 283** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation. The pK-B values are derived from the negative logarithm of the antagonist's dissociation constant.

This technical guide summarizes the currently available information on the chemical structure and pharmacological properties of **GS 283**. Further research is required to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and the specific signaling pathways it modulates. The provided experimental outlines offer a foundation for researchers to design and conduct further investigations into this interesting compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [GS 283: A Technical Overview of its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607735#gs-283-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com